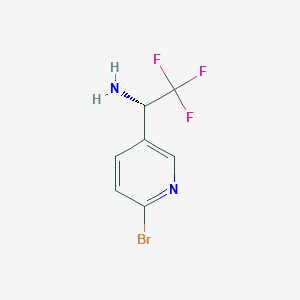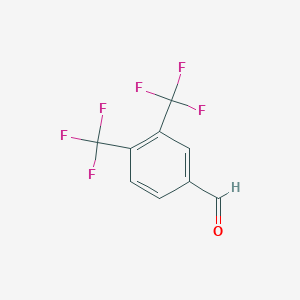![molecular formula C15H11N3S2 B15232827 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core substituted with thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Substitution with Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole core can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as anticancer and antimicrobial agents.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole depends on its specific application:
In Organic Electronics: The compound functions as a donor-acceptor material, facilitating charge transport and improving the efficiency of electronic devices.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7-Tris(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: Similar structure but with an additional thiophene ring, potentially offering different electronic properties.
2-Methyl-4,7-di(furan-2-yl)-2H-benzo[d][1,2,3]triazole: Substitutes thiophene rings with furan rings, which can alter the compound’s reactivity and applications.
Uniqueness
2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of a benzotriazole core with thiophene rings, providing a balance of stability and reactivity that is advantageous for various applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C15H11N3S2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-methyl-4,7-dithiophen-2-ylbenzotriazole |
InChI |
InChI=1S/C15H11N3S2/c1-18-16-14-10(12-4-2-8-19-12)6-7-11(15(14)17-18)13-5-3-9-20-13/h2-9H,1H3 |
Clave InChI |
LFYUEBOIDUGWDU-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)



![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)





